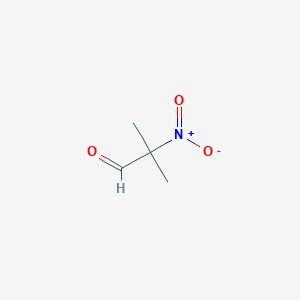

2-Methyl-2-nitropropanal

CAS No.: 98070-60-1

Cat. No.: VC3961416

Molecular Formula: C4H7NO3

Molecular Weight: 117.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 98070-60-1 |

|---|---|

| Molecular Formula | C4H7NO3 |

| Molecular Weight | 117.1 g/mol |

| IUPAC Name | 2-methyl-2-nitropropanal |

| Standard InChI | InChI=1S/C4H7NO3/c1-4(2,3-6)5(7)8/h3H,1-2H3 |

| Standard InChI Key | ZJINATIPCAZCTI-UHFFFAOYSA-N |

| SMILES | CC(C)(C=O)[N+](=O)[O-] |

| Canonical SMILES | CC(C)(C=O)[N+](=O)[O-] |

Introduction

Structural and Physicochemical Properties of 2-Methyl-2-nitropropane

2-Methyl-2-nitropropane (C₄H₉NO₂) is a tertiary nitroalkane with a molecular weight of 103.12 g/mol. Its structure consists of a central nitro group (-NO₂) bonded to a tertiary carbon atom, which is further connected to three methyl groups. This configuration imparts significant steric hindrance and electronic effects that influence its reactivity .

Physical Characteristics

Key physical properties include:

-

Melting point: 24°C

-

Boiling point: 126–127°C at atmospheric pressure

-

Density: 0.95 g/mL at 25°C

-

Refractive index: 1.419 (20°C)

The compound exists as a white crystalline solid at room temperature but melts into a colorless liquid above 24°C. Its low water solubility (insoluble in aqueous media) and moderate flammability (flash point 67°F) necessitate careful handling in laboratory settings .

Spectroscopic and Analytical Data

-

Infrared (IR) spectroscopy: Strong absorption bands at 1540 cm⁻¹ and 1370 cm⁻¹ correspond to asymmetric and symmetric stretching vibrations of the nitro group .

-

Nuclear Magnetic Resonance (NMR):

Synthetic Methodologies

Industrial Synthesis Pathways

Key process parameters include:

-

Molar ratio: 0.9:1 to 1.1:1 (2-nitropropane:formaldehyde)

-

Catalyst loading: 1–10 milliequivalents per mole of substrate

-

Reaction pH: 7–11

Post-reaction neutralization with hydrochloric acid (pH 4–5) followed by crystallization yields a high-purity product (>95%) .

Laboratory-Scale Modifications

Reactivity and Functionalization

Nucleophilic Substitution Reactions

The tertiary nitro group undergoes nucleophilic displacement under alkaline conditions, enabling the synthesis of amines, nitriles, and amides . For example:

Reductive Transformations

Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding tert-butylamine, a precursor for pharmaceuticals and agrochemicals .

Industrial Applications and Market Trends

Current Applications

-

Pharmaceutical intermediates: Used in synthesizing PF-07321332 (a COVID-19 antiviral candidate) .

-

Polymer chemistry: Serves as a chain-transfer agent in radical polymerization .

-

Electrolyte additives: Enhances conductivity in lithium-ion batteries due to its high dielectric constant .

Global Market Analysis

The 2-methyl-2-nitropropane market was valued at USD XX million in 2018, with a projected CAGR of X% from 2019 to 2025 . Key manufacturers include TCI America, Fisher Scientific, and AK Scientific, with production capacities ranging from 5 g to 25 g batches for laboratory use .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume